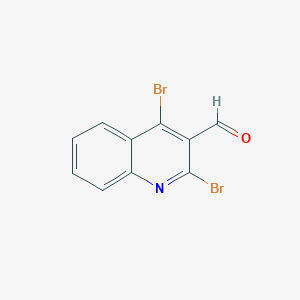

2,4-Dibromoquinoline-3-carboxaldehyde

Beschreibung

Significance of Polyhalogenated Quinolines as Versatile Synthons

Polyhalogenated quinolines, including the dibromo- derivative, are valuable building blocks, or "synthons," in organic synthesis. The presence of halogen atoms on the quinoline (B57606) scaffold provides reactive sites for a variety of chemical transformations. This reactivity is crucial for developing new compounds, particularly those with potential biological and pharmaceutical applications. Halogenated quinolines have been identified as a promising class of agents for combating bacterial biofilms, which are notoriously resistant to standard antibiotic therapies. nih.gov Research into this class of compounds has demonstrated potent antibacterial and biofilm-eradicating activities against drug-resistant strains of bacteria like Staphylococcus aureus and Enterococcus faecium. nih.gov The ability to synthetically modify these halogenated scaffolds allows chemists to fine-tune the biological activity and optimize properties for potential therapeutic use. nih.gov

Strategic Positioning of the Carboxaldehyde Moiety and Bromine Atoms for Chemical Diversification

The specific arrangement of the functional groups in 2,4-Dibromoquinoline-3-carboxaldehyde makes it a particularly useful tool for chemical diversification. The bromine atoms at positions 2 and 4 and the carboxaldehyde group at position 3 serve as distinct reactive handles that can be manipulated selectively.

Bromine Atoms (Positions 2 and 4): These halogen atoms are susceptible to nucleophilic substitution reactions. This allows for their replacement with a wide range of other functional groups, including hydrogen, iodine, hydroxyl groups, sulfur-containing moieties (thiolates), and various nitrogen-based nucleophiles like piperidine. rsc.org They can also participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is a cornerstone of its synthetic utility.

Carboxaldehyde Moiety (Position 3): The aldehyde group is a classic electrophilic site, readily participating in numerous well-established chemical reactions. It can be converted into oximes, hydrazones, and acrylic acid derivatives. rsc.org Furthermore, it is a key participant in condensation reactions, such as the Claisen-Schmidt condensation, and can be used to build larger, more complex structures, including fused heterocyclic ring systems. eurekaselect.com The reactivity of the aldehyde is often orthogonal to that of the bromo-substituents, allowing for sequential and controlled modifications of the molecule.

Overview of Research Trajectories and Synthetic Utility of this compound

Research involving this compound and its close analogs, such as 2-chloroquinoline-3-carbaldehyde (B1585622), has largely focused on leveraging its multifunctional nature to construct a diverse library of novel heterocyclic compounds. The primary synthetic utility lies in its ability to act as a precursor for fused quinoline systems. By exploiting the reactivity of both the halogen and aldehyde groups, chemists have successfully synthesized a variety of fused heterocycles, including thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org

The typical synthetic approach involves the selective bromination of a quinoline precursor at the 2- and 4-positions, followed by the introduction of the aldehyde group at the 3-position, often via a Vilsmeier-Haack reaction. The resulting this compound can then be subjected to a wide array of subsequent reactions. For instance, the aldehyde can react with active methylene (B1212753) compounds, and the bromine atoms can be displaced by nucleophiles, leading to the formation of complex, polycyclic structures. researchgate.netresearchgate.net This strategic, stepwise approach underscores the compound's role as a pivotal intermediate in the synthesis of novel chemical entities.

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 532392-87-3 |

| Molecular Formula | C₁₀H₅Br₂NO |

| Molecular Weight | 314.96 g/mol |

| IUPAC Name | 2,4-dibromoquinoline-3-carbaldehyde |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Br)C=O)Br |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-chloroquinoline-3-carbaldehyde |

| Acrylic acid |

| Benzene |

| Bromine |

| Furo-quinoline |

| Hydrazine (B178648) |

| Hydrogen |

| Hydroxylamine |

| Iodine |

| Piperidine |

| Pyran |

| Pyrano-quinoline |

| Pyridazino-quinoline |

| Pyridine (B92270) |

| Quinoline |

| Thieno-quinoline |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

532392-87-3 |

|---|---|

Molekularformel |

C10H5Br2NO |

Molekulargewicht |

314.96 g/mol |

IUPAC-Name |

2,4-dibromoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H |

InChI-Schlüssel |

PSSFBANKPZRHIQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Br)C=O)Br |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,4 Dibromoquinoline 3 Carboxaldehyde

Established Preparative Routes and Chemical Precursors

Traditional synthetic routes to functionalized quinolines often involve multi-step sequences commencing from simple aromatic precursors. These established methods, while foundational, have paved the way for more refined and direct approaches to complex quinoline (B57606) structures like 2,4-dibromoquinoline-3-carboxaldehyde.

Vilsmeier Reaction-Based Syntheses from Acetanilide (B955) Derivatives

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation and cyclization of activated aromatic and heterocyclic compounds. ijsr.net A prominent application of this reaction in quinoline synthesis involves the conversion of N-arylacetamides (acetanilides) into 2-chloroquinoline-3-carbaldehydes. rsc.org This transformation serves as a crucial precedent for the synthesis of dihalogenated analogues.

The reaction proceeds by treating an acetanilide with the Vilsmeier reagent, typically prepared from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org This process converts the acetanilide into a reactive enamine intermediate, which is then diformylated and subsequently cyclized to yield the 2-chloroquinoline-3-carbaldehyde (B1585622) structure. rsc.org The reaction's success is often influenced by the electronic nature of substituents on the acetanilide precursor, with electron-donating groups generally facilitating the cyclization and leading to good yields. researchgate.net

While the direct synthesis of this compound via this route is less commonly documented, the synthesis of its 2-chloro analogue is well-established and provides a viable pathway. The resulting 2-chloro-3-formylquinolines are versatile synthons that can undergo further transformations. orientjchem.org A subsequent halogen exchange reaction or the use of a brominating Vilsmeier reagent could potentially yield the target dibromo compound.

| Substituent on Acetanilide | Reaction Time (hours) | Yield of 2-Chloroquinoline-3-carbaldehyde (%) | Reference |

|---|---|---|---|

| None | 4 | 70 | rroij.com |

| 8-Methyl | 10 | 65 | chemijournal.com |

| 6-Chloro | 6 | 75 | |

| 7-Methoxy | 5 | 78 | |

| 8-Methoxy | 4 | 72 | orientjchem.org |

Halogenation Strategies for Substituted Quinolines

The synthesis of this compound can also be envisioned through the direct halogenation of a suitable quinoline precursor. The direct bromination of quinoline itself is complex, often leading to a mixture of products. However, the halogenation of activated quinoline systems, such as quinolinones or hydroxyquinolines, provides a more regioselective approach.

A plausible strategy involves the synthesis of a 2,4-dihydroxyquinoline-3-carboxaldehyde or a related quinolinone precursor, followed by a robust halogenation step. Reagents like phosphoryl bromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ can convert the hydroxyl or oxo groups at the C2 and C4 positions into bromo substituents.

Furthermore, studies on the bromination of various quinoline derivatives have shown that the reaction's outcome is highly dependent on the substrate and the brominating agent used, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). nuph.edu.uarsc.org For instance, the bromination of 2-methylquinolin-4(1H)-ones is influenced by the substituent at the C3 position, leading to halogenation at different sites on the quinoline core. nuph.edu.ua Research on 8-substituted quinolines has demonstrated that treatment with molecular bromine can yield mono- and di-bromo derivatives, depending on the stoichiometry and reaction conditions. acgpubs.org These findings underscore the importance of precursor selection and reaction control in achieving the desired 2,4-dibromo substitution pattern.

| Quinoline Precursor | Brominating Agent | Product(s) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 2-Heptyl-1(H)-quinolin-4-one | V-HPOHZ11 (enzymatic) | 3-Bromo-2-heptyl-1(H)-quinolin-4-one | nih.gov |

| 3-Unsubstituted 2-methylquinolin-4(1H)-one | NBS | 3-Bromo and 3,6-dibromo derivatives | nuph.edu.ua |

Development of Efficient and Sustainable Synthetic Protocols

In response to the growing demand for environmentally benign chemical processes, modern synthetic chemistry has shifted towards developing more efficient and sustainable protocols. These "green" approaches, which include microwave-assisted synthesis, solvent-free reactions, and advanced catalytic systems, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.net

Microwave-Assisted and Solvent-Free Approaches in Quinoline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. frontiersin.org The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is particularly well-suited for this technology. researchgate.net

Studies have demonstrated that the microwave-assisted Friedländer synthesis can produce a diverse range of quinoline derivatives in minutes, compared to hours or even days required for conventional methods. nih.govcam.ac.uk For example, using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C, various quinolines have been synthesized in as little as 5 minutes with excellent yields. nih.govcam.ac.uk

Solvent-free, or "neat," reaction conditions represent another cornerstone of green chemistry, minimizing the use of hazardous organic solvents and simplifying product work-up. researchgate.net When combined with microwave irradiation or efficient catalysts, solvent-free approaches to quinoline synthesis have proven highly effective. benthamdirect.comnih.gov Ionic liquids and solid-supported acid catalysts have been successfully employed in solvent-free Friedländer reactions, offering high yields and the potential for catalyst recycling. benthamdirect.commdpi.comnih.gov

Catalytic Systems for Enhanced Yield and Selectivity

The use of catalysts is central to modern organic synthesis, offering pathways to products with high efficiency, selectivity, and atom economy. The synthesis of quinolines has benefited immensely from a wide array of catalytic systems, ranging from transition metals to organocatalysts and nanocatalysts. nih.gov

Transition-Metal Catalysis: Numerous transition metals, including rhodium, cobalt, silver, copper, iron, and manganese, have been shown to effectively catalyze various C-H activation and annulation strategies to construct the quinoline core. mdpi.comorganic-chemistry.org For example, iron(III)-catalyzed domino reactions of 2-aminobenzophenones have been developed to access highly functionalized quinolines under mild, aqueous conditions. thieme-connect.com

Organocatalysis: Metal-free catalytic systems, known as organocatalysts, have gained significant attention as a green alternative to traditional metal catalysts. nih.gov Brønsted acids (like p-toluenesulfonic acid), Lewis acids, and ionic liquids have been employed to promote quinoline-forming reactions such as the Friedländer and Doebner–von Miller syntheses. mdpi.com These catalysts are often less toxic, less expensive, and more stable than their metallic counterparts.

Nanocatalysis: More recently, nanocatalysts have been introduced as highly active and recyclable catalysts for quinoline synthesis. nih.gov Their high surface-area-to-volume ratio often translates to superior catalytic activity. Various nanocatalysts, including those based on magnetic iron oxides, copper, and titanium, have been successfully applied in solvent-free conditions to produce quinoline derivatives with high yields and short reaction times. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | FeCl₃ | Domino aza-Michael/Aldol/Aromatization | Environmentally friendly (water solvent), mild conditions | thieme-connect.com |

| Transition Metal | Co(OAc)₂ | Dehydrogenative Cyclization | One-pot, mild conditions, environmentally benign | organic-chemistry.org |

| Organocatalyst | [Bmim]HSO₄ (Ionic Liquid) | Friedländer Synthesis | Solvent-free, microwave-assisted, high yields | benthamdirect.com |

| Organocatalyst | o-Benzenedisulfonimide | Friedländer Synthesis | Solvent-free, recyclable catalyst, good to excellent yields | mdpi.com |

| Heterogeneous | g-C₃N₄-SO₃H | Friedländer Synthesis | Metal-free, reusable, solvent-free, high yield | nih.gov |

| Nanocatalyst | Fe₃O₄@SiO₂-based | Friedländer Annulation | Solvent-free, recyclable, fast reaction time | nih.gov |

Scale-Up Considerations and Industrial Relevance

The quinoline nucleus is a cornerstone in various industrial sectors, including pharmaceuticals, agrochemicals, and materials science. nih.goviipseries.org Derivatives of quinoline are integral to a range of commercial products, from antimalarial drugs like chloroquine (B1663885) to dyes and solvents. This broad utility creates a persistent industrial demand for efficient, scalable, and cost-effective synthetic routes to functionalized quinoline intermediates.

The transition from a laboratory-scale procedure to large-scale industrial production presents significant challenges. labmanager.com Factors such as reaction safety, heat transfer, reagent cost and availability, and waste management become paramount. arborpharmchem.comcatsci.com Classical named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller syntheses, often involve harsh conditions (strong acids, high temperatures) and produce significant waste, making them less suitable for industrial scale-up. nih.govpharmaguideline.com

Modern synthetic methodologies, particularly those employing catalysis, offer significant advantages for industrial application. google.com

Safety and Efficiency: Catalytic processes often run under milder conditions than their stoichiometric counterparts, reducing energy consumption and improving the safety profile of the reaction. organic-chemistry.org The dramatic reduction in heat generated (exotherms) is a critical safety consideration during scale-up. catsci.com

Sustainability: The use of recyclable heterogeneous or nanocatalysts, coupled with solvent-free or aqueous reaction media, aligns with green chemistry principles by minimizing waste and environmental impact. nih.govnih.gov

The development of scalable syntheses for versatile building blocks like this compound is of high industrial relevance. Such intermediates can be readily diversified, providing access to a wide library of complex molecules for applications in drug discovery and the development of novel functional materials. nih.gov

Reactivity and Strategic Transformations of 2,4 Dibromoquinoline 3 Carboxaldehyde

Reactions at the Aldehyde Functionality (C-3 Carboxaldehyde)

The carboxaldehyde group at the C-3 position is a classic electrophilic center, susceptible to a variety of nucleophilic attacks and redox reactions.

The reaction of the aldehyde group of 2,4-dibromoquinoline-3-carboxaldehyde with primary amines provides a direct route to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism involves the formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form the stable C=N double bond of the imine. The resulting Schiff bases, incorporating the 2,4-dibromoquinoline (B189380) core, are valuable ligands in coordination chemistry and intermediates for the synthesis of various heterocyclic systems. For instance, the condensation of similar quinoline-3-carbaldehydes with compounds like hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine is a well-established method for preparing pyrazolo[3,4-b]quinoline derivatives. rsc.org

Table 1: Examples of Schiff Base Formation Precursors with Quinoline (B57606) Aldehydes

| Quinoline Aldehyde Derivative | Amine Reactant | Resulting Product Class |

| 2-Chloroquinoline-3-carbaldehydes | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine derivatives rsc.org |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl Hydrazine | Phenylhydrazone Schiff Base rsc.org |

| Indole-3-carboxaldehyde | L-Amino Acids | Heterocyclic Schiff Bases harvard.edu |

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, including hydride reagents, leading to reduction. The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (2,4-dibromoquinolin-3-yl)methanol. chemsrc.com

This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. rsc.org This attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. In the final step, a proton from the solvent is added to the alkoxide to yield the final alcohol product. google.com This reductive pathway is a fundamental transformation for converting the aldehyde into a hydroxymethyl group, which can be used for further synthetic elaborations.

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Typical Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol | Standard, mild conditions suitable for aldehydes and ketones. rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Primary Alcohol | Powerful reducing agent; also reduces esters, carboxylic acids, etc. Requires anhydrous conditions. |

The aldehyde group can be readily oxidized to a carboxylic acid. The oxidation of aldehydes to carboxylic acids is a common transformation that can be accomplished with a variety of oxidizing agents, including chromium-based reagents (like Jones reagent), potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide. libretexts.orgorganic-chemistry.org Studies on closely related 2-chloroquinoline-3-carbaldehydes have demonstrated their successful oxidation to the corresponding 2-chloroquinoline-3-carboxylic acids. researchgate.netlookchem.com

The mechanism for many aqueous oxidations proceeds through a hydrate intermediate. masterorganicchemistry.com Water first adds to the electrophilic carbonyl carbon to form a gem-diol hydrate. libretexts.org This hydrate is then attacked by the oxidizing agent. In the case of chromic acid oxidation, the hydrate forms a chromate (B82759) ester. A subsequent elimination step, often assisted by a water molecule acting as a base, removes a proton from the former aldehyde carbon, leading to the formation of the C=O double bond of the carboxylic acid and the reduction of the chromium species. The presence of the hydrogen atom on the aldehyde's carbonyl carbon is crucial for this oxidation pathway.

Versatile Transformations at the Bromine Substituents (C-2 and C-4 Positions)

The two bromine atoms on the quinoline ring are key handles for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. libretexts.org The general catalytic cycle for these reactions, including the Suzuki-Miyaura coupling, involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,4-dibromoquinoline, forming a Pd(II) intermediate. harvard.edulibretexts.org

Transmetalation : The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. harvard.edulibretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. harvard.edulibretexts.org

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. organic-chemistry.org For dihalogenated quinolines, the reaction can exhibit significant regioselectivity. In the case of 2,4-dihaloquinolines, Suzuki-Miyaura coupling reactions are known to preferentially occur at the C-2 position. rsc.org This selectivity is attributed to the higher reactivity of the C-2 halide, which is influenced by electronic and steric factors within the quinoline ring system.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system, often a mixture of an organic solvent and water. rsc.orgnih.gov The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.org This selective functionalization at the C-2 position allows for the synthesis of 2-aryl or 2-arylvinyl-4-bromoquinoline-3-carboxaldehydes, which can then undergo further coupling at the C-4 position or transformations at the aldehyde group.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and influences its reactivity and selectivity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a boronate for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Arylboronic Acids, Arylvinylboronic Acids | Source of the organic group to be coupled. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen) to effectively stabilize the negative charge of the intermediate. libretexts.org

In this compound, the quinoline nitrogen atom and the C-3 carboxaldehyde group are both strongly electron-withdrawing. The aldehyde group is ortho to the bromine at C-2 and para to the bromine at C-4. This electronic arrangement makes both halogen atoms highly susceptible to substitution by nucleophiles. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide ions, providing a direct route to a diverse array of substituted quinoline-3-carboxaldehydes. The relative reactivity of the C-2 versus the C-4 position can often be controlled by tuning the reaction conditions or the nature of the nucleophile.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents, most commonly organolithium compounds. wikipedia.org This transformation is typically rapid and is kinetically controlled, with exchange rates following the trend I > Br > Cl. wikipedia.org The reaction involves treating an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgnih.gov

For 2,4-dibromoquinolines, lithium-halogen exchange has been shown to proceed with high regioselectivity. researchgate.net Research indicates that the exchange occurs preferentially at the C-4 position when the molecule is treated with n-butyllithium. researchgate.net The resulting 4-lithio-2-bromoquinoline intermediate can then be trapped with various electrophiles to introduce a wide range of substituents selectively at the C-4 position. researchgate.net This regioselectivity provides a powerful synthetic strategy that is complementary to palladium-catalyzed couplings, allowing for the functionalization of C-4 while leaving the C-2 bromine available for subsequent transformations. This method is crucial for the synthesis of novel heteroaromatic molecules and precursors for pharmaceutical compounds. researchgate.net

Table 2: Regioselectivity of Metal-Halogen Exchange in 2,4-Dibromoquinolines

| Reagent | Position of Lithiation | Subsequent Reaction |

|---|

Cooperative Reactivity and Multi-Component Cascade Reactions

The multiple reactive sites on this compound make it an ideal substrate for cascade and multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms from the starting materials. nih.govrsc.org Cascade reactions, similarly, involve consecutive transformations where the product of one step becomes the substrate for the next in a single synthetic operation. longdom.org

The reactivity of the aldehyde group, combined with the substitution-prone halogen atoms, allows for the design of complex molecular scaffolds in a single step. For instance, the closely related 2-chloroquinoline-3-carbaldehydes are known to participate in a variety of MCRs. nih.gov These reactions often begin with a condensation reaction at the aldehyde group to form an imine or an activated alkene, which then triggers an intramolecular or intermolecular reaction involving the halogenated positions.

Palladium-catalyzed cascade reactions are also a viable strategy. A process could be initiated, for example, by a Sonogashira or Heck reaction at one of the bromine positions, followed by an intramolecular cyclization involving the aldehyde group or a substituent introduced in the first step. mdpi.com Such sequences enable the rapid construction of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science. chemrxiv.org The ability to combine palladium catalysis with classical condensation and substitution chemistry in a single pot makes this compound a powerful building block for diversity-oriented synthesis. mdpi.com

Applications of 2,4 Dibromoquinoline 3 Carboxaldehyde As a Precursor in Advanced Organic Synthesis

Construction of Diverse Fused and Polycyclic Heterocyclic Systems

The strategic placement of reactive sites in 2,4-dibromoquinoline-3-carboxaldehyde makes it an ideal starting material for synthesizing fused and polycyclic heterocyclic compounds. The aldehyde group readily participates in condensation reactions, while the bromine atoms can be displaced by various nucleophiles or engaged in cross-coupling reactions, facilitating the annulation of new rings onto the quinoline (B57606) core.

The synthesis of thieno[2,3-b]quinolines, a class of compounds with significant biological activities, can be efficiently achieved using 2,4-disubstituted-3-formylquinolines. In a reaction analogous to that of 2-chloroquinoline-3-carbaldehyde (B1585622), this compound can react with reagents like methyl thioglycolate. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene (B1212753) group of the thioglycolate, followed by an intramolecular nucleophilic substitution of the C-2 bromine by the sulfur atom, leading to the formation of the thiophene (B33073) ring fused to the quinoline core. researchgate.netraco.cat This methodology provides a straightforward route to functionalized thieno[2,3-b]quinoline esters, which are valuable intermediates for further synthetic transformations. rsc.org

The versatility of this approach allows for the introduction of various substituents on the newly formed thiophene ring, depending on the nature of the sulfur-containing nucleophile used. This strategy has been employed to generate a library of thienoquinoline derivatives for biological screening. researchgate.net

The reaction of this compound with hydrazine (B178648) derivatives is a powerful method for the synthesis of pyrazolo[3,4-b]quinolines. This transformation typically occurs in a stepwise manner. First, the aldehyde group undergoes condensation with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic displacement of the C-2 bromine atom by the second amino group of the hydrazine leads to the formation of the pyrazole (B372694) ring. mdpi.com

The reaction can be modulated to produce a variety of substituted pyrazoloquinolines by using different substituted hydrazines. For instance, the use of phenylhydrazine (B124118) or methylhydrazine allows for the introduction of a phenyl or methyl group at the N-1 position of the pyrazole ring. The C-4 bromine atom can either be retained in the final product or be subsequently functionalized, providing an additional point for diversification. This approach has been instrumental in the synthesis of various pyrazolo[3,4-b]quinolines that have been investigated for their potential as antidepressants and other biological activities. mdpi.com

While the direct synthesis of benzonaphthyridines from this compound is not extensively documented, its analogous reactivity to 2-chloroquinoline-3-carbaldehydes suggests its potential in such transformations. rsc.org For instance, reactions with various amino-substituted aromatic and heteroaromatic compounds could lead to the construction of the additional pyridine (B92270) ring, forming the benzonaphthyridine core.

The synthesis of pyrano[3,2-c]quinolines, however, has been demonstrated from related quinoline precursors. nih.govnih.gov These syntheses often involve multicomponent reactions where an aldehyde, a C-H acidic component, and a quinolone derivative are condensed together. nih.gov Although not starting directly from this compound, its aldehyde functionality makes it a suitable candidate for similar condensation reactions. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition and cyclization with a suitable quinolone derivative, could provide access to the pyrano[3,2-c]quinoline scaffold. carta-evidence.orgresearchgate.netresearchgate.net

Functionalization of Quinoline Core for Complex Molecular Architectures

The two bromine atoms on the this compound scaffold serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of a wide range of substituents at the C-2 and C-4 positions, enabling the construction of complex molecular architectures with tailored properties.

The differential reactivity of the bromine atoms at the C-2 and C-4 positions can be exploited for regioselective functionalization. The C-2 position is generally more susceptible to nucleophilic substitution, while the C-4 position can be selectively targeted in some cross-coupling reactions. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions on Dihaloquinolines

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 2,4-Di(hetero)aryl-3-formylquinolines |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,4-Dialkynyl-3-formylquinolines |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd(OAc)₂, X-Phos, KOt-Bu | 2,4-Diamino-3-formylquinolines |

This table provides representative examples of catalyst systems. The optimal conditions may vary depending on the specific substrates.

The Suzuki coupling reaction with various aryl and heteroaryl boronic acids allows for the introduction of diverse aromatic systems at the C-2 and C-4 positions. nih.govmdpi.comnih.gov This has been utilized to synthesize novel biaryl-substituted quinolines with potential applications in materials science and medicinal chemistry. nih.gov

The Sonogashira coupling with terminal alkynes provides a straightforward route to quinolines bearing alkynyl substituents. nih.govorganic-chemistry.org These alkynylated quinolines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate even more complex heterocyclic systems.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the dibromoquinoline with a wide range of primary and secondary amines. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is particularly useful for synthesizing aminoquinoline derivatives, which are prevalent in many biologically active compounds.

Strategic Intermediate for Scaffold Diversity in Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space for the discovery of new biological probes and drug leads. cam.ac.ukrsc.orgnih.gov this compound is an excellent starting material for DOS due to its multiple, orthogonally reactive functional groups.

The aldehyde at C-3, and the bromine atoms at C-2 and C-4, can be sequentially or concurrently reacted with a variety of reagents to rapidly generate a library of compounds with diverse molecular scaffolds. For instance, the aldehyde can be transformed into an array of functional groups via reactions such as Wittig olefination, reductive amination, or condensation with active methylene compounds. Each of these products can then be subjected to different cross-coupling or nucleophilic substitution reactions at the C-2 and C-4 positions.

This multi-directional reactivity allows for the creation of a large number of distinct molecular frameworks from a single, readily accessible starting material. The resulting chemical libraries can then be screened for a wide range of biological activities, accelerating the drug discovery process. rsc.org The ability to systematically modify three different positions on the quinoline core makes this compound a powerful tool for generating scaffold diversity and populating chemical libraries with novel and complex molecules. cam.ac.uk

Mechanistic Investigations and Theoretical Studies on 2,4 Dibromoquinoline 3 Carboxaldehyde and Its Derivatives

Reaction Mechanism Elucidation for Key Transformations

Understanding the precise sequence of bond-making and bond-breaking events is crucial for optimizing reaction conditions and designing new synthetic routes. For quinoline (B57606) derivatives, mechanistic studies often focus on common transformations such as nucleophilic substitutions, condensations, and cyclizations.

The formation of complex heterocyclic systems from quinoline precursors often proceeds through a series of transient species. In the synthesis of fused heterocyclic systems from 2-chloroquinoline-3-carbaldehyde (B1585622), a close analogue of the dibromo compound, the proposed mechanism for pyrrolo[3,4-b]quinolinone formation involves the initial addition of formamide (B127407) to the aldehyde group. nih.gov This is followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes cyclization with the elimination of HCl. nih.gov

Similarly, multicomponent reactions to form pyrano[3,2-c]chromenone and pyrano[4,3-b]pyranone derivatives are believed to proceed via an iminium ion intermediate. nih.gov This intermediate is formed by the reversible reaction of the quinoline aldehyde with a catalyst like L-proline. nih.gov This highly reactive species then participates in a Knoevenagel condensation, followed by Michael addition and intramolecular cyclization to yield the final product. nih.gov In photochemical reactions, triplet intermediates and azomethine ylides have been identified as key reactive species. nih.gov For instance, the photoexcitation of azodicarboxylates can generate a triplet species that reacts with diazoalkanes to form an azomethine ylide, which can then undergo cycloaddition. nih.gov

Computational studies, particularly Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. Calculations can determine the energies of intermediates and the transition states that connect them, providing a quantitative understanding of the reaction kinetics. For example, in a photochemical synthesis of 1,2,4-triazoles, DFT calculations showed the denitrogenation of an intermediate to be a nearly barrierless process (ΔG‡ = 0.8 kcal mol−1), leading to the formation of the key azomethine ylide. nih.gov

Table 1: Key Intermediates in Transformations of Quinoline-3-carboxaldehyde Analogues Press the button below to see the data.

| Intermediate Type | Precursor/Reaction | Role in Mechanism |

|---|---|---|

| N-acyl imine | Reaction with formamide | Precedes intramolecular cyclization nih.gov |

| Iminium ion | L-proline catalyzed reactions | Activates the molecule for Knoevenagel condensation nih.gov |

| Azomethine ylide | Photochemical reaction with diazoalkanes | Acts as a 1,3-dipole in cycloaddition reactions nih.gov |

| Triplet state species | Photoexcitation of azodicarboxylates | Initiates radical-type addition to diazoalkanes nih.gov |

Catalysts play a pivotal role in directing the course of chemical reactions involving quinoline-3-carboxaldehydes, often determining both the reaction rate and the selectivity of the product formed. Organocatalysts, such as L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO), are frequently employed. nih.govnih.gov L-proline has been shown to be highly effective in multicomponent reactions, achieving high yields and short reaction times for the synthesis of complex fused pyranone systems. nih.gov Its mechanism of action often involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate, which lowers the activation energy of subsequent steps. nih.gov In some cases, different catalysts can lead to different regioselectivities. rsc.org For the synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives, L-proline provided the highest regioselectivity compared to other catalysts like ammonium (B1175870) acetate. rsc.org

Metal catalysts are also crucial in expanding the synthetic utility of these compounds. Ruthenium-H complexes, for example, have been found to effectively catalyze three-component deaminative coupling reactions to produce 2,3-disubstituted quinolines. rsc.org The proposed mechanism involves the initial formation of an imine from the aniline (B41778) and aldehyde, which then undergoes deaminative coupling and annulation. rsc.org Palladium catalysts are used in sequential multi-catalytic processes, such as an allylic amination followed by a Stetter reaction, to build complex dihydroquinolin-4-one structures. researchgate.net The choice of catalyst is therefore a critical parameter that can be tuned to control the reaction outcome and favor the formation of a desired isomer.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the properties and reactivity of molecules like 2,4-Dibromoquinoline-3-carboxaldehyde at an atomic level. These theoretical studies complement experimental findings and provide predictive insights.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. scirp.org By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies of molecular orbitals. scirp.orgnih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular structures to their lowest energy state. nih.gov

Analyses of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com Further analyses, such as Natural Bond Orbital (NBO) analysis, can reveal details about charge distribution, hyperconjugation, and intramolecular interactions that stabilize the molecular system. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Common Parameters Calculated Using DFT for Quinoline Derivatives Press the button below to see the data.

| Parameter | Significance | Typical Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. nih.gov | Foundation for all other computational analyses. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. mdpi.com | Predicting reaction feasibility and electronic transitions. |

| NBO Analysis | Details charge delocalization and donor-acceptor interactions. researchgate.net | Understanding stabilizing intramolecular forces. |

| MEP Map | Visualizes electron density and predicts reactive sites. researchgate.net | Identifying locations for electrophilic and nucleophilic attack. |

| Simulated NMR Shifts | Predicts NMR spectra for structure verification. researchgate.net | Comparing with experimental data to confirm molecular structure. |

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of organic reactions, which is a significant challenge in synthetic planning. rsc.org For quinoline synthesis, such as the Friedländer reaction, predicting which of the possible linear or angular annulation products will form is crucial. researchgate.net

Theoretical models can calculate the activation energies for the different reaction pathways leading to various regioisomers. The pathway with the lower activation energy barrier is predicted to be the major product. These predictions are often based on analyzing the stability of reaction intermediates or transition states. rsc.org Beyond traditional quantum mechanical calculations, machine learning models are increasingly being developed to predict regioselectivity. chemrxiv.orgresearchgate.net These models are trained on large datasets of known reactions and can learn to recognize subtle electronic and steric patterns that govern the reaction outcome. chemrxiv.org By combining machine-learned representations with quantum mechanical descriptors, these tools can achieve high accuracy in predicting the major products of reactions like electrophilic aromatic substitutions. chemrxiv.org

The three-dimensional shape, or conformation, of a molecule and its reaction intermediates can have a profound impact on reactivity. Conformational analysis involves identifying the most stable arrangement of atoms (the global minimum) and other low-energy conformers. For flexible derivatives of this compound, multiple conformations may exist due to the rotation around single bonds.

Computational methods, primarily DFT, are used to perform this analysis by systematically exploring the potential energy surface of the molecule. nih.gov By calculating the relative energies of different conformers, researchers can determine their population distribution at a given temperature. This information is critical for understanding reaction mechanisms, as the reactivity of a molecule can depend on it adopting a specific conformation to allow for optimal orbital overlap in the transition state. For example, in molecular docking studies, which predict how a molecule might bind to a biological target, identifying the lowest-energy conformation is the first essential step. mdpi.com The analysis of crystal packing can also reveal preferred conformations and intermolecular interactions, such as hydrogen bonds, that stabilize the structure in the solid state. nih.gov

Advanced Spectroscopic and Structural Elucidation of Complex Derivatives of 2,4 Dibromoquinoline 3 Carboxaldehyde

High-Resolution Mass Spectrometry for Molecular Formula Confirmationmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous determination of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the calculation of an exact elemental composition, distinguishing between molecules that have the same nominal mass but different atomic constituents.

In the characterization of quinoline (B57606) derivatives, HRMS is routinely employed to confirm the identity of newly synthesized compounds. mdpi.com For instance, in the analysis of a novel quinolin-1-ium bromide derivative, HRMS provides definitive evidence of the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This confirmation is the foundational step in the structural elucidation process, ensuring that the correct molecular entity is being studied before more complex spectroscopic analyses are undertaken.

Below is a representative data table illustrating how HRMS data is presented to confirm a molecular formula for a complex quinoline derivative.

| Derivative Name | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Confirmation Status |

|---|---|---|---|---|

| 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium | C27H32NO2+ | 402.2428 | 402.2427 | Confirmed |

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR) for Connectivity and Stereochemistrymdpi.comnih.govulima.edu.pe

While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, multidimensional NMR techniques are required to piece together the complete covalent framework and stereochemistry of complex molecules. 2D NMR experiments reveal correlations between nuclei, allowing for the definitive assignment of signals and the establishment of atomic connectivity.

For derivatives of 2,4-Dibromoquinoline-3-carboxaldehyde, a suite of 2D NMR experiments is typically used:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is used to map out spin systems within the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly with the carbon atoms to which they are attached, enabling unambiguous assignment of carbon resonances. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, even if they are not directly connected through bonds. This is invaluable for determining stereochemistry and conformational preferences. mdpi.com

The molecular structure of complex quinoline derivatives can be fully confirmed in solution using these 1D and 2D NMR techniques. mdpi.com For example, in a substituted quinolin-1-ium salt, the unambiguous assignment of all proton and carbon signals was achieved through a combination of ¹H, ¹³C, HSQC, and HMBC spectra. mdpi.com

The following table provides an example of ¹H and ¹³C NMR chemical shift assignments for a quinoline derivative, determined through 2D NMR analysis. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | 9.40-9.47 (m) | 149.2 | C4, C8a |

| 3 | 8.22 (ddd) | 122.9 | C4a, C5 |

| 4 | 9.40-9.47 (m) | 139.1 | C2, C5 |

| 5 | 8.54 (dd) | 130.8 | C4, C7, C8a |

| 6 | 8.31 (ddd) | 130.2 | C4a, C8 |

| 7 | 8.06 (ddd) | 136.6 | C5, C8a |

| 8 | 8.42 (dd) | 118.8 | C6, C4a |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (e.g., π-π stacking)researchgate.net

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed map of electron density and thus determine the exact positions of atoms, bond lengths, and bond angles.

This technique is invaluable for confirming the absolute structure of complex quinoline derivatives and provides critical insights into their supramolecular assembly. The resulting crystal structures reveal how molecules pack together, which is governed by a variety of intermolecular interactions. In aromatic systems like quinolines, π-π stacking interactions are common, where the electron-rich π systems of adjacent rings align. nih.gov Other significant interactions can include hydrogen bonds and halogen bonds. nih.govnih.gov

For example, the crystal structure of (E)-4-(4-fluorostyryl)-2-methylquinoline shows that molecules are joined into cyclic centrosymmetric dimers by C—H⋯N hydrogen bonds, and these dimers are further linked into sheets by π–π stacking interactions. nih.gov Similarly, the structures of other styrylquinoline derivatives reveal different packing motifs, such as chains formed through C—H⋯π hydrogen bonds. nih.gov These non-covalent interactions are fundamental to the material properties of the compound.

The table below summarizes key crystallographic data that would be obtained for a derivative.

| Parameter | Example Value for a Quinoline Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8765(4) |

| b (Å) | 5.9871(2) |

| c (Å) | 22.4531(9) |

| β (°) | 101.345(2) |

| Volume (ų) | 1301.54(9) |

| Key Intermolecular Interaction | π-π stacking distance: 3.86 Å |

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, UV-Vis)

Understanding and optimizing chemical reactions require knowledge of reaction kinetics, intermediates, and endpoints. In situ (in the reaction mixture) spectroscopic techniques allow for real-time monitoring of a chemical transformation as it occurs, providing a continuous stream of data without the need for sampling. nih.gov

Process Analytical Technology (PAT) tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly powerful for this purpose. nih.gov These vibrational spectroscopy methods can track the progress of a reaction by monitoring the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For reactions involving this compound, one could monitor the characteristic aldehyde C=O stretching frequency in the IR spectrum (typically around 1700 cm⁻¹) to follow its conversion into a different functional group.

This real-time analysis provides several advantages:

Kinetic Profiling: The rate of product formation and reactant consumption can be accurately measured.

Endpoint Determination: The precise moment of reaction completion can be identified, preventing unnecessary reaction time or the formation of byproducts.

Mechanism Insight: The detection of transient intermediates can provide clues about the reaction pathway.

While the literature does not currently provide a specific example of in situ monitoring for a reaction of this compound itself, the methodology is widely applied in organic synthesis and is directly applicable to its chemistry. nih.govnih.gov For example, the deprotection of a ketal, a reaction type relevant to aldehyde chemistry, has been successfully monitored in real time using both Raman and FTIR spectroscopy to track the decrease of the starting material and the increase of the product. nih.gov

Molecular Interactions and Potential Bioactivity Mechanisms of Dibromoquinoline Scaffolds Strictly in Vitro and Mechanistic Focus

Investigation of Molecular Targets and Binding Modes

In vitro studies have begun to shed light on the molecular targets of dibromoquinoline compounds. One key area of investigation has been their interaction with pathways related to metal ion homeostasis. Chemogenomic profiling of a dibromoquinoline compound, referred to in studies as compound 4b, revealed high sensitivity in yeast deletion strains related to metal ion homeostasis, specifically cox17Δ, ssa1Δ, and aft2Δ. nih.govresearchgate.net This suggests that the antifungal effect of this dibromoquinoline scaffold is exerted through a mechanism that disrupts the normal balance of metal ions within the cell. nih.govresearchgate.net

The precise binding modes of dibromoquinoline scaffolds to their molecular targets are still under investigation. However, the observed disruption of metal ion homeostasis points towards potential interactions with metalloproteins or proteins involved in metal ion transport and regulation. The quinoline (B57606) core, with its nitrogen atom and conjugated system, can act as a chelating agent for metal ions. The bromo and carboxaldehyde substituents on the quinoline ring would further modulate the electronic properties and steric hindrance of the molecule, influencing its binding affinity and selectivity for specific metal-binding sites within proteins.

Molecular modeling and docking studies on related quinoline derivatives have shown that the quinoline ring can participate in π-stacking or hydrophobic interactions with aromatic residues in the binding pockets of proteins. researchgate.net The carboxaldehyde group at the 3-position can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. For instance, in the context of other quinoline-based inhibitors, the aldehyde group is thought to chelate metal ions within viral proteases.

Ligand-Receptor Interaction Studies (e.g., metal ion homeostasis modulation)

The modulation of metal ion homeostasis by dibromoquinoline scaffolds is a key aspect of their ligand-receptor interactions. In vitro experiments have demonstrated that supplementing the growth media with copper or iron ions can reverse the sensitivity of yeast strains to a dibromoquinoline compound (4b). nih.govresearchgate.net This finding strongly corroborates that the compound's biological activity is directly linked to its ability to interfere with the cellular machinery that manages these essential metal ions. nih.govresearchgate.net

The interaction can be conceptualized as the dibromoquinoline molecule acting as a ligand that binds to a cellular "receptor" system responsible for maintaining metal ion balance. This "receptor" is likely a network of proteins, including chaperones and transporters, that control the uptake, storage, and distribution of metal ions like copper and iron. The dibromoquinoline scaffold may interact with these proteins in several ways:

Direct Chelation of Metal Ions: The compound could directly bind to and sequester intracellular metal ions, making them unavailable for essential enzymatic processes.

Interaction with Metal-Binding Sites of Proteins: The dibromoquinoline could compete with natural ligands for the metal-binding sites on proteins, thereby inhibiting their function.

Allosteric Modulation of Protein Function: Binding of the dibromoquinoline to a site on a protein other than the active site could induce a conformational change that alters the protein's ability to bind or transport metal ions.

The following table summarizes the key findings from ligand-receptor interaction studies focused on the modulation of metal ion homeostasis by a dibromoquinoline scaffold.

| Study Focus | Experimental Observation | Implied Molecular Interaction |

| Chemogenomic Profiling | High sensitivity of yeast deletion strains (cox17Δ, ssa1Δ, aft2Δ) to a dibromoquinoline compound. nih.govresearchgate.net | Interaction with proteins involved in copper and iron homeostasis. |

| Metal Ion Supplementation | Reversal of yeast strain sensitivity upon addition of copper or iron ions to the media. nih.govresearchgate.net | The compound's activity is dependent on its ability to disrupt metal ion balance. |

Enzyme Inhibition Mechanisms (without quantification)

While specific enzyme inhibition studies on 2,4-Dibromoquinoline-3-carboxaldehyde are not extensively documented, the broader class of quinoline derivatives has been shown to inhibit various enzymes through different mechanisms. These studies provide a basis for postulating potential enzyme inhibition mechanisms for the dibromoquinoline scaffold.

One potential mechanism is the inhibition of metalloenzymes. Given the evidence for the modulation of metal ion homeostasis, it is plausible that dibromoquinoline compounds could inhibit enzymes that rely on metal cofactors for their catalytic activity. The quinoline core could chelate the metal ion in the active site, rendering the enzyme inactive.

Another possible mechanism is the competitive inhibition of enzymes. For instance, studies on quinoline-carbaldehyde derivatives have identified them as competitive inhibitors of leishmanial methionine aminopeptidase (B13392206) 1, where they compete with the substrate for binding to the catalytic active site. nih.gov The carboxaldehyde group of this compound could potentially form a Schiff base with a critical lysine (B10760008) residue in the active site of an enzyme, leading to its inactivation.

Furthermore, bromo-substituted quinolines have been investigated as inhibitors of topoisomerase I. researchgate.net These compounds are thought to intercalate into the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strand, ultimately leading to cell death. The planar quinoline ring of this compound would be conducive to such an intercalating interaction.

| Potential Enzyme Target Class | Plausible Inhibition Mechanism | Role of Structural Features |

| Metalloenzymes | Chelation of the metal cofactor in the active site. | The quinoline nitrogen and conjugated system can act as a chelating moiety. |

| Peptidases/Proteases | Competitive inhibition by mimicking the substrate or forming covalent adducts. | The carboxaldehyde group can form a Schiff base with active site residues. |

| Topoisomerases | Intercalation into the DNA-enzyme complex. | The planar aromatic quinoline ring can insert between DNA base pairs. |

Structure-Activity Relationship (SAR) at a Molecular Interaction Level (not efficacy)

The structure-activity relationship (SAR) of quinoline derivatives provides insights into how different substituents on the quinoline ring influence their molecular interactions. For the this compound scaffold, the bromine atoms and the carboxaldehyde group are expected to play crucial roles in defining its binding to biological targets.

The Quinoline Core: The fundamental quinoline ring system provides a rigid, planar scaffold that can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. researchgate.net

Carboxaldehyde Group at C3: The carboxaldehyde group at the 3-position is a key functional group for molecular interactions. It can act as a hydrogen bond acceptor, forming hydrogen bonds with donor groups such as the hydroxyl or amino groups of amino acid residues in a binding site. As mentioned earlier, it also has the potential to form covalent bonds (Schiff bases) with lysine residues. The position of this group is critical; for example, in a study of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, a carboxylic acid at the C4 position was found to be a strict requirement for activity, highlighting the importance of the substituent's location. nih.gov

In essence, the combination of the planar quinoline scaffold, the bulky and electron-withdrawing bromine atoms, and the hydrogen-bonding and potentially reactive carboxaldehyde group creates a molecule with a specific three-dimensional shape and electronic profile that dictates its interactions with biological macromolecules.

| Structural Feature | Potential Role in Molecular Interaction |

| Quinoline Ring | Provides a rigid scaffold for hydrophobic and π-stacking interactions. |

| Bromine at C2 | Electron-withdrawing, enhances lipophilicity, provides van der Waals contacts. |

| Bromine at C4 | Electron-withdrawing, enhances lipophilicity, provides van der Waals contacts. |

| Carboxaldehyde at C3 | Acts as a hydrogen bond acceptor; potential for covalent bond formation. |

Future Perspectives and Emerging Research Directions

Design of Novel and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. bohrium.com Future efforts will likely concentrate on replacing traditional, often harsh, synthetic conditions with greener alternatives. mdpi.com Research in this area could explore several promising avenues:

Mechanochemical Synthesis: A cost-effective and efficient approach involves the use of ball-milling for multicomponent reactions under solvent-free and catalyst-free conditions. researchgate.net This method could be adapted for the synthesis of the quinoline (B57606) core or its subsequent functionalization, minimizing solvent waste and energy consumption. researchgate.net

Nanocatalysis: The use of magnetic nanoparticles as catalysts offers high efficiency and easy recovery, aligning with green chemistry principles. nih.gov Designing nanocatalysts, such as functionalized Fe₃O₄ nanoparticles, could facilitate key synthetic steps in the formation of the dibromoquinoline scaffold under milder conditions. nih.gov

Alternative Solvents and Catalysts: The exploration of ionic liquids, which can act as both solvent and reagent, presents a facile and efficient methodology for heterocyclic synthesis at ambient temperatures. mdpi.com Similarly, employing inexpensive and environmentally benign catalysts like molecular iodine could streamline reaction pathways and reduce reliance on hazardous materials. researchgate.net

These green approaches aim to improve efficiency, reduce waste, and shorten reaction times compared to conventional methods. bohrium.com

| Methodology | Key Advantages | Potential Application | Relevant Research Area |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free, catalyst-free, cost-effective | One-pot synthesis of the core quinoline structure | Fused pyrimidine (B1678525) synthesis researchgate.net |

| Nanocatalysis (e.g., Magnetic NPs) | High efficiency, catalyst recyclability, mild conditions | Catalyzing cyclization or functionalization steps | Quinoline synthesis using Fe₃O₄ NPs nih.gov |

| Ionic Liquids | Acts as both solvent and reagent, ambient temperature | Oxidative dimerization and cyclization reactions | 1,2,4-Thiadiazole synthesis mdpi.com |

| Eco-benign Catalysts (e.g., Iodine) | Inexpensive, low toxicity, efficient | Facilitating intramolecular cyclization | Chromenoquinoline synthesis researchgate.net |

Exploration of Unprecedented Reactivity and Cascade Transformations

The "2,4-Dibromoquinoline-3-carboxaldehyde" molecule is primed for the exploration of novel chemical transformations. The two carbon-bromine bonds offer distinct opportunities for sequential and selective functionalization. Future research will likely focus on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl and arylvinyl groups. mdpi.com This strategy allows for the construction of complex polycyclic aromatic systems from the relatively simple dibromo- precursor. mdpi.com

Beyond simple functionalization, there is significant potential for designing cascade or domino reactions. These processes, involving multiple bond-forming events in a single operation, could leverage the differential reactivity of the C2-Br and C4-Br bonds, as well as the electrophilic nature of the aldehyde group. Such transformations would enable the rapid assembly of complex molecular architectures, enhancing synthetic efficiency.

Expansion into Functional Materials and Optoelectronic Applications

The quinoline scaffold is a key component in various functional materials, particularly in the field of optoelectronics. Polyarylquinoline-based compounds are known to form components in organic light-emitting diodes (OLEDs) and other electrophosphorescent devices. researchgate.net "this compound" serves as an ideal precursor for such materials.

Through facile and efficient methods like metal-catalyzed cross-coupling reactions, the bromo-positions can be elaborated with various π-conjugated systems. mdpi.com This modification allows for the tuning of the electronic properties of the resulting molecule. The aldehyde group provides an additional site for transformation, enabling the creation of larger, more complex structures with potential intramolecular charge transfer (ICT) characteristics. researchgate.net Future work will focus on using this compound as a building block to synthesize novel fluorophores and copolymers for advanced material applications.

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, accelerating the discovery process. researchgate.net For "this compound," computational studies can provide deep insights into its reactivity and guide the design of new synthetic strategies. researchgate.net

Key computational techniques that are expected to be applied include:

Density Functional Theory (DFT): To calculate the electronic structure, optimize geometries, and predict the bond dissociation energies of the C-Br bonds, thereby determining their relative reactivity. jneonatalsurg.com

Molecular Docking and Simulation: While often used for biological targets, these methods can be adapted to model the interaction of the quinoline derivative with catalysts or other reactants, helping to predict the most favorable reaction pathways. bioengineer.orgnih.govnih.gov Molecular dynamics simulations can reveal the stability of reaction intermediates and transition states. bioengineer.orgnih.gov

Pharmacophore Mapping and ADMET Prediction: These tools can be used to design derivatives with specific electronic and steric properties, guiding the synthesis of molecules tailored for materials science applications. jneonatalsurg.com

By integrating these computational approaches, researchers can screen potential reactions, optimize conditions, and design novel derivatives with desired properties in a more efficient and targeted manner. researchgate.netnih.gov

| Computational Method | Application | Predicted Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Reactivity of C-Br bonds, reaction mechanism pathways jneonatalsurg.com |

| Molecular Docking | Predicting binding affinities and interactions | Catalyst-substrate interactions, selectivity prediction nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulating molecular motion and stability over time | Conformational stability of reaction intermediates bioengineer.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.